molecular formula C10H12 B072049 1-Methyl-4-(prop-1-en-2-yl)benzene CAS No. 1195-32-0

1-Methyl-4-(prop-1-en-2-yl)benzene

Cat. No. B072049
CAS RN: 1195-32-0
M. Wt: 132.2 g/mol
InChI Key: MMSLOZQEMPDGPI-UHFFFAOYSA-N
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Description

1-Methyl-4-(prop-1-en-2-yl)benzene, a compound with various chemical properties, has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Synthesis of 1-Methyl-4-(prop-1-en-2-yl)benzene involves reactions of related benzene sulfonamide and benzene derivatives. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized using 4-methyl benzene sulfonyl chloride and 1-naphthyl amine (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure is characterized using X-ray diffraction and Density Functional Theory (DFT) methods, revealing specific geometrical parameters and stability arising from hyperconjugative interactions (Sarojini et al., 2012).

Chemical Reactions and Properties

Chemical reactions often involve the formation of coordination polymers and interaction with other compounds, leading to various functional derivatives (He et al., 2020).

Physical Properties Analysis

Physical properties like crystal structure, lattice parameters, and molecular packing are key aspects. For example, certain derivatives exhibit a non-isomorphous crystal structure with individual molecules interacting via hydrogen bonds to form two-dimensional sheets (Maspero et al., 2008).

Chemical Properties Analysis

Chemical properties include reactivity with various substituents, formation of stable compounds under certain conditions, and interactions leading to the formation of new chemical entities (Batool et al., 2014).

Scientific Research Applications

Food Manufacturing

Field : Food Science

Application : Limonene is used as a flavoring agent in food manufacturing .

Methods : The (+)-isomer of Limonene, which occurs more commonly in nature as the fragrance of oranges, is used in food manufacturing .

Results : The use of Limonene enhances the flavor of food products, contributing to a more enjoyable eating experience .

Chemical Synthesis

Field : Organic Chemistry

Application : Limonene is used as a precursor to carvone and as a renewables-based solvent in cleaning products .

Methods : Limonene is obtained commercially from citrus fruits through two primary methods: centrifugal separation or steam distillation .

Results : The use of Limonene in chemical synthesis contributes to the production of carvone and various cleaning products .

Synthesis of Desoxy Cannabidiols and THC Related Psychoactive Compounds

Field : Medicinal Chemistry

Application : 1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol is an acetal reagent used in the synthesis of desoxy cannabidiols and THC related psychoactive compounds .

Methods : It is formed from (+)-Limonene using a photosynthesized O2 transfer .

Results : The synthesis of these compounds contributes to the development of medicinal drugs .

Synthon in Sonogashira Cross-Coupling Reactions

Field : Organic Chemistry

Application : The title compound, which is a useful synthon in Sonogashira cross-coupling reactions .

Methods : It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Results : The use of this compound in Sonogashira cross-coupling reactions contributes to the synthesis of complex organic molecules .

Synthesis of Specific Organic Compounds

Field : Organic Chemistry

Application : The residue was purified by column chromatography on SiO2 with CH2Cl2/MeOH (50%) as eluent, and the product (1.4 g, 98%) was obtained as slightly yellow oil .

Methods : The synthesis involves column chromatography on SiO2 with CH2Cl2/MeOH (50%) as eluent .

Results : The product was obtained as slightly yellow oil with a yield of 98% .

Synthesis of Desoxy Cannabidiols and THC Related Psychoactive Compounds

Field : Medicinal Chemistry

Application : 1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol is an acetal reagent used in the synthesis of desoxy cannabidiols and THC related psychoactive compounds .

Methods : It is formed from (+)-Limonene using a photosynthesized O2 transfer .

Results : The synthesis of these compounds contributes to the development of medicinal drugs .

Synthon in Sonogashira Cross-Coupling Reactions

Field : Organic Chemistry

Application : The title compound, which is a useful synthon in Sonogashira cross-coupling reactions .

Methods : It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Results : The use of this compound in Sonogashira cross-coupling reactions contributes to the synthesis of complex organic molecules .

Synthesis of Desoxy Cannabidiols and THC Related Psychoactive Compounds

Field : Medicinal Chemistry

Application : 1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol is an acetal reagent used in the synthesis of desoxy cannabidiols and THC related psychoactive compounds .

Methods : It is formed from (+)-Limonene using a photosynthesized O2 transfer .

Results : The synthesis of these compounds contributes to the development of medicinal drugs .

Synthon in Sonogashira Cross-Coupling Reactions

Field : Organic Chemistry

Application : The title compound, which is a useful synthon in Sonogashira cross-coupling reactions .

Methods : It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Results : The use of this compound in Sonogashira cross-coupling reactions contributes to the synthesis of complex organic molecules .

properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8(2)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSLOZQEMPDGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27599-43-5
Record name Benzene, 1-methyl-4-(1-methylethenyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27599-43-5
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DSSTOX Substance ID

DTXSID7047564
Record name 1-Methyl-4-(prop-1-en-2-yl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless mobile liquid; citrusy-lemon like aroma
Record name p-Mentha-1,3,5,8-tetraene
Source Human Metabolome Database (HMDB)
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Record name p,alpha-Dimethylstyrene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

186.00 to 189.00 °C. @ 760.00 mm Hg
Record name p-Mentha-1,3,5,8-tetraene
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name p,alpha-Dimethylstyrene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.846-0.854
Record name p,alpha-Dimethylstyrene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

1-Methyl-4-(prop-1-en-2-yl)benzene

CAS RN

1195-32-0
Record name p-Cymenene
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Record name p-alpha-Dimethyl styrene
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Record name 1195-32-0
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Record name Benzene, 1-methyl-4-(1-methylethenyl)-
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Record name 1-Methyl-4-(prop-1-en-2-yl)benzene
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Record name p,α-dimethylstyrene
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Record name P-.ALPHA.-DIMETHYL STYRENE
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Record name p-Mentha-1,3,5,8-tetraene
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-20 °C
Record name p-Mentha-1,3,5,8-tetraene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
H Singh, V Saini - Structural Chemistry, 2023 - Springer
The primary objective of this work is to delve into the intricacies of allylic fluorination reactions through the application of density functional theory (DFT) calculations. These reactions …
Number of citations: 3 link.springer.com
S Yaragorla, A Pareek, R Dada - Advanced Synthesis & …, 2017 - Wiley Online Library
Calcium‐catalyzed regioselective synthesis of oxindole‐derived 1,5‐enynes, followed by cycloisomerization, from readily accessible 3‐hydroxy‐3‐(alkynyl)indolin‐2‐ones and styrenes …
Number of citations: 39 onlinelibrary.wiley.com
CY Wang, JX Yu, B Liu, FX Zhang, ZQ Wang… - Organic Chemistry …, 2022 - pubs.rsc.org
We report here a DTBP-mediated oxidative [4 + 2]/[3 + 2] annulation between 2-alkynylbenzaldehydes and terminal arylalkenes enabled by aldehyde C(sp2)–H functionalization for …
Number of citations: 1 pubs.rsc.org
H Wang, C Chen, W Liu, Z Zhu - Beilstein Journal of Organic …, 2017 - beilstein-journals.org
We developed a direct vicinal difunctionalization of alkenes with iodine and TBHP at room temperature. This iodination and peroxidation in a one-pot synthesis produces 1-(tert-…
Number of citations: 30 www.beilstein-journals.org
C Liu, J Mao, X Zhang, L Yu - Catalysis Communications, 2020 - Elsevier
Selenium-doped Fe 2 O 3 (Se@Fe 2 O 3 ) was prepared by treating Fe 2 O 3 with in situ generated NaHSe. The material was a low-cost but highly efficient and recyclable catalyst for …
Number of citations: 35 www.sciencedirect.com
M Xagoraris, E Galani, L Valasi, EH Kaparakou… - Compounds, 2022 - mdpi.com
The study of flavors and fragrances is a topic of rising interest from both marketing and scientific perspectives. Over the last few years, the cultivation of avocados has accelerated in …
Number of citations: 1 www.mdpi.com
W Yang, H Chen, J Li, C Li, W Wu… - Chemical Communications, 2015 - pubs.rsc.org
A mild tandem oxidative functionalization of allyl aromatic hydrocarbons was accomplished using the catalytic system of Pd(OAc)2/DMA under 1 atm O2. The green twofold C–O bond …
Number of citations: 38 pubs.rsc.org
X Xu, S Shan, W Wang, H Liu - Evidence-based Complementary and …, 2020 - hindawi.com
Moxibustion plays an important role in the prevention and treatment of diseases and the promotion of human health. In this study, the components in moxa smoke from Jiangxi Poai …
Number of citations: 8 www.hindawi.com
C Wan, RJ Song, JH Li - Organic letters, 2019 - ACS Publications
A simple three-component 1,2-bromoesterification of alkenes with acids and N-bromosuccinimide under electrochemical oxidative conditions is described. This transformation enables …
Number of citations: 62 pubs.acs.org
L Wang, R Fan - Organic letters, 2012 - ACS Publications
The oxidative dearomatization of para-substituted o-alkynylanilines afforded 2-alkynyl cyclohexadienimines, which can act as active substrates for reaction with electron-rich styrenes. …
Number of citations: 26 pubs.acs.org

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